rac-{[(2R,3S)-2-phenyloxolan-3-yl]methyl}urea, trans
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Overview
Description
rac-{[(2R,3S)-2-phenyloxolan-3-yl]methyl}urea, trans: is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol . This compound is characterized by the presence of a phenyloxolan ring and a urea moiety, making it an interesting subject for various chemical studies and applications.
Preparation Methods
The synthesis of rac-{[(2R,3S)-2-phenyloxolan-3-yl]methyl}urea, trans involves several steps. One common method includes the reaction of (2R,3S)-2-phenyloxolan-3-ylmethanol with an isocyanate under controlled conditions to form the urea derivative . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
rac-{[(2R,3S)-2-phenyloxolan-3-yl]methyl}urea, trans undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where the urea moiety can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
rac-{[(2R,3S)-2-phenyloxolan-3-yl]methyl}urea, trans has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studies have explored its potential as a biochemical probe due to its unique structural features.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-{[(2R,3S)-2-phenyloxolan-3-yl]methyl}urea, trans involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
rac-{[(2R,3S)-2-phenyloxolan-3-yl]methyl}urea, trans can be compared with similar compounds such as:
rac-{[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methyl}urea: This compound has a similar oxolan ring but with a pyrazolyl substituent instead of a phenyl group.
rac-{[(2R,3S)-2-phenyloxolan-3-yl]methyl}urea: This is the non-trans isomer of the compound .
The uniqueness of this compound lies in its specific stereochemistry and the presence of the phenyl group, which can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
2408936-79-6 |
---|---|
Molecular Formula |
C12H16N2O2 |
Molecular Weight |
220.3 |
Purity |
95 |
Origin of Product |
United States |
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